molecular formula C20H17ClFN3O5S2 B2599697 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 1185074-93-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2599697
CAS No.: 1185074-93-4
M. Wt: 497.94
InChI Key: MLZMZLAXWJJGKA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O5S2 and its molecular weight is 497.94. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H18ClFN4O4S
  • Molecular Weight: 427.9 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Sulfonamide Group: The introduction of the sulfonyl group from 3-fluorobenzenesulfonyl chloride.
  • Pyridazine Ring Formation: Utilizing pyridazine derivatives to create the desired structure.
  • Acetamide Linkage: Finalizing the compound with an acetamide group through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridazine derivatives have shown promising results against various fungal strains, such as Gibberella zeae and Fusarium oxysporum. These compounds were found to inhibit fungal growth by over 40% compared to control groups, suggesting that this compound may possess similar antifungal activity .

Antinociceptive Activity

The compound's potential in pain management has also been explored. Related benzamide derivatives have demonstrated antinociceptive effects in animal models, indicating that this compound may similarly affect pain pathways . The mechanism often involves modulation of neurotransmitter systems associated with pain perception.

Case Studies

  • Antifungal Testing : A study synthesized various pyridazine derivatives and tested them against Fusarium oxysporum. Compounds showed inhibition rates ranging from 40% to over 60%, with some outperforming established antifungal agents like hymexazol .
    CompoundInhibition Rate (%)
    Compound A45.1
    Compound B53.2
    Compound C60.5
  • Antinociceptive Studies : In another study, benzamide derivatives were tested for their ability to reduce pain responses in rodents. The results indicated a significant reduction in pain scores compared to the control group, supporting the hypothesis that these compounds could be developed into analgesics .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : Potential interaction with pain receptors could explain its antinociceptive properties.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3-fluorophenyl)sulfonylpyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O5S2/c1-29-16-10-17(30-2)15(9-14(16)21)23-18(26)11-31-19-6-7-20(25-24-19)32(27,28)13-5-3-4-12(22)8-13/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZMZLAXWJJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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